molecular formula C21H14N4OS B12929994 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one CAS No. 82828-69-1

3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one

Cat. No.: B12929994
CAS No.: 82828-69-1
M. Wt: 370.4 g/mol
InChI Key: NBULKFAMRFTOMS-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a phenyl-substituted thiourea, cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-thiadiazole ring.

    Quinazolinone Formation: Condensation of the thiadiazole derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.

    Methylation: Introduction of the methyl group at the 2-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the quinazolinone core or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Cancer Research: Investigation of its potential anti-cancer properties.

Industry

    Dye and Pigment Production: Use in the synthesis of dyes and pigments.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In medicinal applications, it could interact with specific molecular targets such as receptors or DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.

    Thiadiazole Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole.

Uniqueness

3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is unique due to its combined quinazolinone and thiadiazole structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

CAS No.

82828-69-1

Molecular Formula

C21H14N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)benzo[g]quinazolin-4-one

InChI

InChI=1S/C21H14N4OS/c1-13-22-18-12-16-10-6-5-9-15(16)11-17(18)20(26)25(13)21-24-23-19(27-21)14-7-3-2-4-8-14/h2-12H,1H3

InChI Key

NBULKFAMRFTOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1C4=NN=C(S4)C5=CC=CC=C5

Origin of Product

United States

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